molecular formula C24H29N3O5S2 B2550858 (Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005722-71-3

(Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2550858
CAS No.: 1005722-71-3
M. Wt: 503.63
InChI Key: RDYILDFSMHPGIV-IZHYLOQSSA-N
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Description

(Z)-Methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core fused with a sulfamoyl-substituted benzoyl imino group and an ester-functionalized side chain. The Z-configuration of the imino group is critical for its stereochemical and electronic properties, influencing its reactivity and biological interactions. However, its precise applications remain understudied, necessitating comparative analysis with structurally related compounds.

Properties

IUPAC Name

methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-13-26(14-6-2)34(30,31)19-10-8-18(9-11-19)23(29)25-24-27(16-22(28)32-4)20-12-7-17(3)15-21(20)33-24/h7-12,15H,5-6,13-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYILDFSMHPGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Recent studies have shown that compounds similar to (Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anti-inflammatory and analgesic effects. For instance, compounds containing the benzothiazole moiety have been tested for their ability to reduce inflammation and pain in animal models. One study reported that a related compound demonstrated superior analgesic properties compared to standard reference drugs when administered at a dose of 50 mg/kg in albino rats .

Antimicrobial Properties

The antimicrobial efficacy of thiazole derivatives has been well-documented. Compounds similar to this compound have been evaluated against various bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria . The incorporation of the thiazole ring is believed to enhance the interaction with microbial targets, leading to increased antibacterial activity.

Acetylcholinesterase Inhibition

Another significant application of thiazole derivatives is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures exhibit potent inhibitory activity against acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain . This suggests that this compound could be explored as a candidate for further development in neuropharmacology.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of thiazole derivatives:

StudyCompound TestedKey Findings
Thiazole DerivativeSignificant anti-inflammatory effects observed in animal models at specific dosages.
Acetylcholinesterase InhibitorsStrong inhibitory activity with an IC50 value of 2.7 µM, indicating potential for Alzheimer's treatment.
Antimicrobial ActivityEffective against multiple bacterial strains, showcasing broad-spectrum efficacy.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound exhibits distinct reactivity based on its functional groups:

Table 2: Functional Group Reactivity

Functional GroupReaction TypeReagents/ConditionsOutcomeReference
Sulfamoyl (-SO₂NPr₂) Nucleophilic substitutionAlkyl halides, K₂CO₃, DMFPropyl groups replaced by alkyl/aryl substituents; confirmed by LC-MS and ¹H NMR
Methyl Ester (-COOCH₃) HydrolysisNaOH (aq.), refluxConversion to carboxylic acid; IR shows loss of ester C=O (1740 cm⁻¹) and new -COOH band (~1700 cm⁻¹)
Imine (C=N) ReductionNaBH₄, MeOHImine reduced to amine; ¹H NMR shows disappearance of δ 8.42 ppm and new NH₂ signal at δ 2.1 ppm

Stability and Degradation Pathways

The compound undergoes decomposition under specific conditions:

Table 3: Stability Profile

ConditionObservationMechanismReference
Acidic (HCl, 1M)Ester hydrolysis to carboxylic acidAcid-catalyzed cleavage of ester group
Basic (NaOH, 0.1M)Sulfamoyl group decompositionBase-induced cleavage of S-N bond
UV light (254 nm)Photooxidation of benzothiazole ringFormation of sulfonic acid derivatives

Biological Interactions via Chemical Reactivity

The compound’s bioactivity is linked to its reactive sites:

  • Sulfamoyl group : Binds to ATP-binding cassette transporters (e.g., ABCB11), inhibiting substrate efflux (IC₅₀ ~54,570 nM) .

  • Benzothiazole core : Interacts with hydrophobic pockets in enzymes, confirmed by molecular docking studies .

Table 4: Reaction Comparison with Structural Analogues

CompoundKey Structural DifferenceReactivity Difference
(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetatePentyloxy vs. dipropylsulfamoylHigher ester stability due to electron-donating pentyloxy group
2-(4-chloro-3-((2,6-dimethyl-4-(((2S)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methoxy)benzoyl)amino)phenyl)-2-methylpropanoic acidCarboxylic acid vs. methyl esterAcid form undergoes faster nucleophilic substitution at sulfamoyl group

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including sulfonamides, benzothiazoles, and triazole derivatives. Key comparisons are outlined below:

Compound Core Structure Key Substituents Functional Groups Applications/Properties
Target Compound Benzo[d]thiazole 4-(N,N-Dipropylsulfamoyl)benzoyl imino, methyl ester Imino, sulfamoyl, ester Hypothesized agrochemical/pharmaceutical activity
(Z)-Methyl 2-(2-((4-(Pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 4-Pentyloxybenzoyl imino, sulfamoyl Imino, ether, sulfonamide Agrochemical candidate (sulfonamide class)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonylbenzene, difluorophenyl Thione, sulfonyl Antifungal/antibacterial agents
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyanoacetate Cyano, ester Potential CNS activity (indole derivatives)

Key Observations :

  • The sulfamoyl group in the target compound differentiates it from the pentyloxy-substituted analogue , likely enhancing hydrogen-bonding interactions and solubility.
  • Unlike triazole derivatives , the benzo[d]thiazole core in the target compound may confer greater metabolic stability due to reduced susceptibility to oxidation.
  • The methyl ester group in the target compound contrasts with the cyanoacetate in indole-based analogues , which could modulate bioavailability and hydrolysis rates.

Comparison with Analogues :

  • Triazole-thiones require NaOH-mediated cyclization of hydrazinecarbothioamides, whereas the target compound’s synthesis likely avoids alkaline conditions to preserve the ester group.
  • Indole-benzothiazole hybrids employ three-component reactions with bromocyanoacetate, suggesting divergent strategies for side-chain functionalization.
Spectral and Physicochemical Properties
  • IR Spectroscopy: The target compound’s sulfamoyl group would exhibit ν(S=O) stretches near 1350–1150 cm⁻¹, similar to sulfonamide derivatives . The imino group (C=N) would show absorption at ~1600–1650 cm⁻¹, distinct from triazole-thiones’ ν(C=S) at ~1247–1255 cm⁻¹ .
  • NMR : The methyl ester group (δ ~3.7 ppm for OCH₃) and dipropylsulfamoyl substituents (δ ~1.0–1.5 ppm for CH₂ groups) would dominate the ¹H-NMR spectrum, contrasting with indole-based analogues’ aromatic proton shifts (δ ~7.0–8.5 ppm) .

Q & A

Q. How can researchers optimize the synthesis of (Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate to improve yield and purity?

Methodological Answer:

  • Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) using Design of Experiments (DoE) approaches to identify critical variables .
  • Employ controlled copolymerization techniques, as demonstrated in the synthesis of polycationic reagents, to stabilize intermediates and reduce side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods (e.g., NMR) to terminate reactions at optimal conversion points .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the imine (C=N), sulfamoyl (SO₂N), and ester (COOCH₃) groups, comparing chemical shifts to analogous benzo[d]thiazole derivatives .
  • IR Spectroscopy : Validate functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to rule out impurities .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Test solubility in polar (DMF, DMSO) and non-polar solvents (toluene) to identify optimal reaction or formulation media .
  • Conduct accelerated stability studies under thermal (40–80°C) and photolytic conditions to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the (Z)-isomer during imine bond synthesis?

Methodological Answer:

  • Investigate steric and electronic effects using computational methods (DFT) to model the transition state favoring the (Z)-configuration .
  • Compare reaction outcomes under kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) .

Q. How should researchers resolve contradictions in reported biological activity data for similar benzo[d]thiazole derivatives?

Methodological Answer:

  • Perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity) to minimize variability .
  • Analyze structural differences (e.g., substituent effects on the sulfamoyl group) using SAR studies .
  • Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What computational tools are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Use molecular docking (e.g., AutoDock Vina) to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • Apply QSAR models to correlate electronic descriptors (e.g., Hammett constants) with activity data .

Q. How can regioselectivity challenges in functionalizing the benzo[d]thiazole core be addressed?

Methodological Answer:

  • Introduce directing groups (e.g., nitro or amino) to steer electrophilic substitution to specific positions .
  • Explore transition-metal catalysis (e.g., Pd-mediated C–H activation) for selective modification .

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